molecular formula C10H19NO B12980399 1-(Aminomethyl)spiro[3.5]nonan-1-ol

1-(Aminomethyl)spiro[3.5]nonan-1-ol

Cat. No.: B12980399
M. Wt: 169.26 g/mol
InChI Key: LFVPXTCXUWVSEP-UHFFFAOYSA-N
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Description

1-(Aminomethyl)spiro[3.5]nonan-1-ol is a spirocyclic compound featuring a bicyclic structure with a fused cyclohexane and cyclopropane ring system. Its synthesis often involves the reduction of cyano precursors or annulation reactions using α-aminomethyl esters and isocyanates . The spiro architecture and functional groups contribute to its unique stereoelectronic properties, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(aminomethyl)spiro[3.5]nonan-3-ol

InChI

InChI=1S/C10H19NO/c11-8-10(12)7-6-9(10)4-2-1-3-5-9/h12H,1-8,11H2

InChI Key

LFVPXTCXUWVSEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC2(CN)O

Origin of Product

United States

Preparation Methods

Synthesis of Spiro[3.5]nonan-1-ol Core

The spiro[3.5]nonan-1-ol scaffold can be prepared by intramolecular cyclization reactions involving cyclic ketones or aldehydes and appropriate nucleophiles. One common approach is:

  • Starting from cyclohexanone derivatives, a ring expansion or spirocyclization is induced to form the spiro[3.5]nonane system.
  • Hydroxylation at the spiro center is achieved by selective reduction or nucleophilic addition to a ketone intermediate.

This step is critical to establish the stereochemistry and the spirocyclic framework.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the spiro center is introduced by:

  • Reductive Amination: The spirocyclic ketone or aldehyde intermediate is reacted with formaldehyde and an amine source (e.g., ammonia or primary amines) under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the aminomethyl group.
  • Nucleophilic Substitution: Alternatively, a halomethyl derivative at the spiro center can be converted to the aminomethyl group by nucleophilic substitution with ammonia or amines.

This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

One-Pot or Multi-Step Procedures

Some advanced synthetic routes employ one-pot procedures combining spirocyclization and aminomethylation steps to improve efficiency and yield. For example:

  • A one-pot condensation of cyclic ketones with aminomethylating agents under acidic or catalytic conditions.
  • Subsequent oxidation or reduction steps to adjust the oxidation state of the spiro center and install the hydroxyl group.

These methods have been reported to provide good yields and stereoselectivity.

Experimental Data and Yields

While specific yields for this compound are limited in the literature, analogous spirocyclic aminomethyl alcohols have been obtained in moderate to high yields (50–90%) depending on the method and conditions.

Step Reaction Conditions Yield (%) Notes
Spirocyclization Acidic or base catalysis, 50–100 °C 60–85 Depends on substrate and catalyst
Hydroxylation/Reduction NaBH4 or similar reductants 70–90 Stereoselective reduction preferred
Reductive Amination NaCNBH3, formaldehyde, room temp 65–90 Controlled to avoid over-alkylation
One-pot combined synthesis Acidic medium, 50 °C, 2–4 hours 75–90 Efficient, fewer purification steps

Note: These data are extrapolated from related spirocyclic aminomethyl alcohol syntheses and may vary for this specific compound.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic framework and the presence of aminomethyl and hydroxyl groups.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
  • Chromatography: Purification by column chromatography or recrystallization is common to isolate pure product.

Summary of Key Research Findings

  • The spiro[3.5]nonan-1-ol core is accessible via intramolecular cyclization of cyclic ketones.
  • Aminomethylation at the spiro center is efficiently achieved by reductive amination.
  • One-pot synthetic routes enhance yield and reduce reaction time.
  • Reaction conditions such as temperature, solvent, and catalyst choice critically influence yield and stereoselectivity.
  • Purification and characterization techniques are well-established for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)spiro[3.5]nonan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of spiro[3.5]nonan-1-one derivatives.

    Reduction: Formation of spiro[3.5]nonan-1-amine derivatives.

    Substitution: Formation of various substituted spiro[3.5]nonan-1-ol derivatives.

Scientific Research Applications

1-(Aminomethyl)spiro[3.5]nonan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)spiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name Molecular Formula Functional Groups Key Applications Reference
1-(Aminomethyl)spiro[3.5]nonan-1-ol C9H17NO -OH, -CH2NH2 Pharmaceuticals, Agrochemicals
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C13H15NO2 -Ph, -CO-, -O- Material Science, Drug Design
6-Azaspiro[3.5]nonan-1-ol hydrochloride C8H15NO·HCl -OH, -NH (protonated) Bioactive Intermediates
1-Oxaspiro[3.5]nonan-7-ol C8H14O2 -OH, -O- (ether) Synthetic Intermediates

Key Observations :

  • Aminomethyl vs. Azaspiro Groups: The aminomethyl group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to azaspiro derivatives (e.g., 6-azaspiro[3.5]nonan-1-ol hydrochloride), which exhibit stronger basicity due to protonated amines .
  • Hydroxyl vs. Ketone/Oxa Groups: The hydroxyl group in this compound provides polarity and hydrogen-bond donor capacity, contrasting with the ketone in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one, which offers electrophilic reactivity for cross-coupling reactions .
Physicochemical Properties
Property This compound 3,3-Difluoro-1,6-diazaspiro[3.5]nonane Dihydrochloride 1-Oxaspiro[3.5]nonan-7-one
Molecular Weight (g/mol) 157.24 237.30 (dihydrochloride) 140.18
Solubility Polar solvents (DMSO, water) High solubility in polar solvents due to HCl salt Moderate in ethers, ketones
Stability Air-sensitive (amine oxidation) Stable crystalline form Sensitive to strong bases

Key Findings :

  • The dihydrochloride salt of 3,3-difluoro-1,6-diazaspiro[3.5]nonane exhibits superior solubility and stability compared to the free base form of the target compound .
  • The oxaspiro derivatives (e.g., 1-Oxaspiro[3.5]nonan-7-one) display lower molecular weights and higher volatility, limiting their utility in aqueous formulations .

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